molecular formula C8H5Cl3O B3025373 2,5-Dichlorophenylacetyl chloride CAS No. 203314-48-1

2,5-Dichlorophenylacetyl chloride

Cat. No. B3025373
CAS RN: 203314-48-1
M. Wt: 223.5 g/mol
InChI Key: JMYRSGUMKCHSRO-UHFFFAOYSA-N
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Description

“2,5-Dichlorophenylacetyl chloride” is a chemical compound with the CAS Number: 203314-48-1 . It has a molecular weight of 223.49 . The IUPAC name for this compound is (2,5-dichlorophenyl)acetyl chloride . It is typically stored at ambient temperature .


Molecular Structure Analysis

The InChI code for “2,5-Dichlorophenylacetyl chloride” is 1S/C8H5Cl3O/c9-6-1-2-7 (10)5 (3-6)4-8 (11)12/h1-3H,4H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2,5-Dichlorophenylacetyl chloride” is a liquid at room temperature . More detailed physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Photodegradation Studies

Research has explored the photodegradation of various chlorinated compounds, with 2,5-dichlorophenylacetyl chloride being identified as an intermediate in these processes. For instance, Suegara et al. (2005) reported the mass balance of chlorine during pentachlorophenol (PCP) photodegradation, identifying 2,5-dichlorophenol as an intermediate, which relates to 2,5-dichlorophenylacetyl chloride in its degradation pathway (Suegara et al., 2005).

Herbicide Degradation

The degradation of chlorophenoxy herbicides, which may involve 2,5-dichlorophenylacetyl chloride, has been studied in various conditions. Pignatello (1992) and Kundu et al. (2005) have researched the degradation of 2,4-D and 2,4,5-T herbicides in different environmental conditions, which could be relevant for understanding the behavior of related compounds like 2,5-dichlorophenylacetyl chloride (Pignatello, 1992); (Kundu, Pal, & Dikshit, 2005).

Synthesis and Biological Activity Studies

El-Diwani et al. (1992) explored the synthesis of N-substituted indole derivatives using chloroacetyl chloride, which is chemically related to 2,5-dichlorophenylacetyl chloride, for potential biological applications (El-Diwani et al., 1992).

Controlled-Release Herbicides

Mehltretter et al. (1974) researched the use of 2,4-dichlorophenoxyacetyl chloride, a compound closely related to 2,5-dichlorophenylacetyl chloride, in the development of controlled-release herbicides (Mehltretter, Roth, Weakley, McGuire, & Russell, 1974).

Polymer Synthesis and Properties

Ghassemi and McGrath (2004) conducted a study on the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, using 2,5-dichlorobenzoyl chloride, which is structurally similar to 2,5-dichlorophenylacetyl chloride, for advanced polymer applications (Ghassemi & McGrath, 2004).

Advanced Oxidation Processes

Vogna et al. (2004) investigated the advanced oxidation of diclofenac, identifying 2,5-dihydroxyphenylacetic acid as an intermediate, which could relate to the oxidative pathways involving 2,5-dichlorophenylacetyl chloride (Vogna, Marotta, Napolitano, Andreozzi, & d’Ischia, 2004).

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements for this compound are P271, P260, and P280 .

properties

IUPAC Name

2-(2,5-dichlorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYRSGUMKCHSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorophenylacetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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